1-(4-(Dimethylamino)phenyl)ethane-1,2-diol

Catalog No.
S14126815
CAS No.
M.F
C10H15NO2
M. Wt
181.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-(Dimethylamino)phenyl)ethane-1,2-diol

Product Name

1-(4-(Dimethylamino)phenyl)ethane-1,2-diol

IUPAC Name

1-[4-(dimethylamino)phenyl]ethane-1,2-diol

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

InChI

InChI=1S/C10H15NO2/c1-11(2)9-5-3-8(4-6-9)10(13)7-12/h3-6,10,12-13H,7H2,1-2H3

InChI Key

LVMUWXSRVYKJPA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CO)O

1-(4-(Dimethylamino)phenyl)ethane-1,2-diol is an organic compound characterized by its unique structure, which includes a dimethylamino group attached to a phenyl ring, along with a diol functional group. Its molecular formula is C10H15N1O2C_{10}H_{15}N_1O_2, and it has a molecular weight of approximately 183.24 g/mol. This compound is part of a larger class of compounds known as diarylethanes, which are recognized for their diverse biological activities and chemical reactivity.

Typical of diols and amines, including:

  • Oxidation: The hydroxyl groups can be oxidized to carbonyls or carboxylic acids under appropriate conditions.
  • Esterification: Reaction with carboxylic acids can yield esters.
  • Nucleophilic substitution: The dimethylamino group can act as a nucleophile in substitution reactions.
  • Photoinduced reactions: Under UV light, 1-(4-(Dimethylamino)phenyl)ethane-1,2-diol can undergo electron transfer reactions leading to the formation of radical cations, which may further react to form various products .

1-(4-(Dimethylamino)phenyl)ethane-1,2-diol exhibits significant biological activity that has been studied in various contexts:

  • Antioxidant properties: Compounds with similar structures are known for their ability to scavenge free radicals, which may provide protective effects against oxidative stress.
  • Pharmacological effects: The dimethylamino group is often associated with enhanced receptor binding and activity in pharmacological studies, suggesting potential uses in drug development.
  • Antimicrobial activity: Similar compounds have shown efficacy against various bacterial strains, indicating potential applications in antimicrobial therapies.

Several methods have been reported for the synthesis of 1-(4-(Dimethylamino)phenyl)ethane-1,2-diol:

  • Reduction of Ketones: The compound can be synthesized by reducing corresponding ketones using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Direct Alkylation: A phenolic compound can be alkylated with an appropriate alkyl halide in the presence of a base to yield the desired product.
  • Pinacol Coupling: Photo-induced pinacol coupling reactions involving dimethylamino-substituted phenols have been reported as effective synthetic routes .

The applications of 1-(4-(Dimethylamino)phenyl)ethane-1,2-diol span various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery and development.
  • Chemical intermediates: It can be utilized as an intermediate in the synthesis of more complex organic molecules.
  • Cosmetics: Its antioxidant properties may find use in cosmetic formulations aimed at skin protection.

Interaction studies involving 1-(4-(Dimethylamino)phenyl)ethane-1,2-diol often focus on its binding affinities with various biological targets:

  • Receptor binding studies: Investigations into how this compound interacts with neurotransmitter receptors could elucidate its potential therapeutic effects.
  • Enzyme inhibition assays: Studies assessing its capacity to inhibit specific enzymes may reveal its utility in treating metabolic disorders or infections.

Several compounds share structural similarities with 1-(4-(Dimethylamino)phenyl)ethane-1,2-diol. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-(4-(Methylamino)phenyl)ethanone17687-47-70.93
1-(6-(Dimethylamino)naphthalen-2-yl)propan-1-one70504-01-70.92
1-(4-(Piperazin-1-yl)phenyl)ethanone51639-48-60.90
1-(4-(Phenylamino)phenyl)ethanone23600-83-10.89
1-(3-(Phenylamino)phenyl)ethanone23699-65-20.87

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

181.110278721 g/mol

Monoisotopic Mass

181.110278721 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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